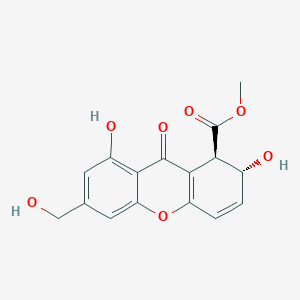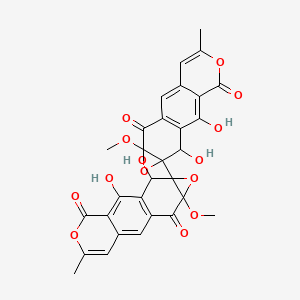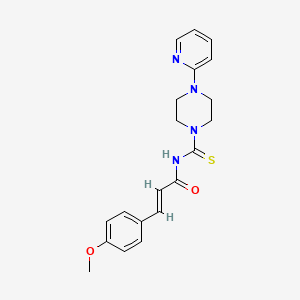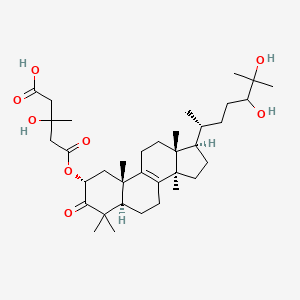
Clavaric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clavaric acid is a natural product found in Clavariadelphus truncatus with data available.
Applications De Recherche Scientifique
Antitumor Properties and Biosynthetic Pathways
- Clavaric acid, produced by the basidiomycete Hypholoma sublateritium, is recognized for its antitumor properties. The transformation of arthrospores of this fungus through Agrobacterium tumefaciens-mediated conjugation has paved the way for genetic manipulation, potentially enhancing the production and understanding of clavaric acid's biosynthetic pathways. This transformative approach could facilitate the exploration and optimization of clavaric acid production for therapeutic applications (Godio et al., 2004).
- Another critical enzyme, oxidosqualene cyclase (occ), has been identified as a part of the clavaric acid biosynthetic pathway. Mutants lacking this enzyme cannot produce clavaric acid, indicating its crucial role. Furthermore, amplification of the occ gene in Hypholoma sublateritium has led to an increase in clavaric acid yield, shedding light on the genetic and enzymatic mechanisms influencing clavaric acid biosynthesis and its potential in antitumor applications (Godio & Martín, 2009).
- The involvement of squalene epoxidase in the biosynthesis of both clavaric acid and sterols has been demonstrated in Hypholoma sublateritium. This enzyme's silencing resulted in an ergosterol-dependent phenotype, while its overexpression led to a significant increase in clavaric acid production, confirming its dual role in primary and secondary metabolism in basidiomycetes. This discovery opens new avenues for metabolic engineering to enhance the production of clavaric acid and other valuable compounds (Godio, Fouces, & Martín, 2007).
Biosynthesis and Genetic Manipulation
- Understanding the biosynthesis of clavulanic acid, closely related to clavaric acid, and the associated gene clusters, especially in the main producer species Streptomyces clavuligerus, is crucial. Insights into the biosynthetic pathway, gene clusters, and the potential for genetic manipulation highlight the intricate interplay between genetic elements and biochemical pathways, which could be applicable in optimizing the production of clavaric acid and related compounds (Song, Jensen, & Lee, 2010).
- The biosynthesis of clavam metabolites, including clavulanic acid, involves a complex genetic organization. The well-characterized early steps in clavam biosynthesis are based on studies in Streptomyces clavuligerus, the industrial producer of clavulanic acid. This knowledge is vital for comprehending the biosynthetic pathways of clavaric acid and its analogs, potentially guiding the development of novel compounds with enhanced therapeutic properties (Jensen, 2012).
Propriétés
Nom du produit |
Clavaric acid |
|---|---|
Formule moléculaire |
C36H58O8 |
Poids moléculaire |
618.8 g/mol |
Nom IUPAC |
5-[[(2R,5R,10S,13R,14R,17R)-17-[(2R)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-2-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C36H58O8/c1-21(10-13-27(37)32(4,5)42)22-14-16-36(9)24-11-12-26-31(2,3)30(41)25(44-29(40)20-33(6,43)19-28(38)39)18-34(26,7)23(24)15-17-35(22,36)8/h21-22,25-27,37,42-43H,10-20H2,1-9H3,(H,38,39)/t21-,22-,25-,26+,27?,33?,34-,35-,36+/m1/s1 |
Clé InChI |
FNHDSKHVYPYDAZ-VCICWZRISA-N |
SMILES isomérique |
C[C@H](CCC(C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(C[C@H](C(=O)C4(C)C)OC(=O)CC(C)(CC(=O)O)O)C)C)C |
SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2(C1(CCC3=C2CCC4C3(CC(C(=O)C4(C)C)OC(=O)CC(C)(CC(=O)O)O)C)C)C |
SMILES canonique |
CC(CCC(C(C)(C)O)O)C1CCC2(C1(CCC3=C2CCC4C3(CC(C(=O)C4(C)C)OC(=O)CC(C)(CC(=O)O)O)C)C)C |
Synonymes |
24,25-dihydroxy-2-(3-hydroxy-3-methylglutaryl)lanostan-3-one clavaric acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



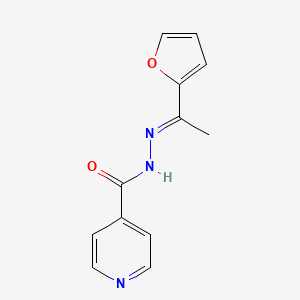
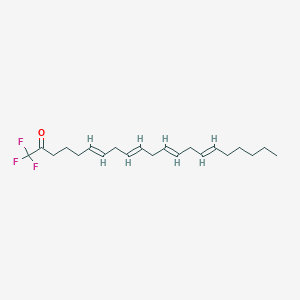

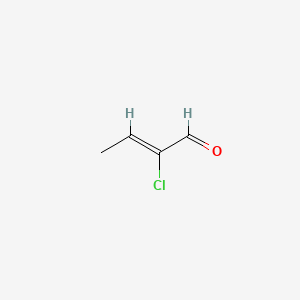



![(2E)-3-[(3,4-dimethylphenyl)amino]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B1238092.png)



